I+/--Thujaplicinol
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Overview
Description
Alpha-Thujaplicinol is a natural compound belonging to the class of tropolones, which are characterized by a seven-membered carbon ring with an oxygen atom. It is an isomer of thujaplicinol and is primarily found in the bark, needles, and xylem of tree species in the Cupressaceae family, such as Thuja, Juniperus, and Thujopsis . Alpha-Thujaplicinol is known for its high antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Thujaplicinol can be synthesized through various chemical reactions involving tropolone derivatives. One common method involves the hydroxylation of tropolone using specific reagents and catalysts under controlled conditions . The reaction typically requires a solvent, such as methanol or ethanol, and a catalyst, such as palladium or platinum, to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of I+/--Thujaplicinol often involves the extraction of the compound from natural sources, such as the bark and needles of Cupressaceae trees . The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography. This method ensures the isolation of this compound in its pure form for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Thujaplicinol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound . Substitution reactions result in the formation of substituted this compound derivatives with different functional groups .
Scientific Research Applications
Alpha-Thujaplicinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of I+/--Thujaplicinol involves its interaction with specific molecular targets and pathways. It exerts its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway . It also inhibits the growth of cancer cells by interfering with cell cycle progression and promoting autophagic cell death .
Comparison with Similar Compounds
Alpha-Thujaplicinol is structurally similar to other tropolones, such as beta-Thujaplicinol and gamma-Thujaplicinol . it is unique in its higher antibacterial and antifungal activities compared to its isomers . Other similar compounds include alpha-Tropolone and its isopropyl derivatives, which also exhibit antimicrobial properties . The presence of two free hydroxyl groups at the C3 and C5 positions in I+/--Thujaplicinol distinguishes it from other tropolones and contributes to its unique biological activities .
Properties
CAS No. |
16643-33-7 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.203 |
IUPAC Name |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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